
1-(1,3-Dithian-2-YL)decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-2-YL)decan-2-one is a chemical compound with the molecular formula C14H26OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)decan-2-one can be synthesized through the thioacetalization of carbonyl compounds. The process involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include p-toluenesulfonic acid and silica gel, which offer high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and reusable catalysts such as Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)2]. This method allows for high chemoselectivity and ease of operation without the need for organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dithian-2-YL)decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfoxides or sulfones, while reduction with H2/Ni can produce the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithian-2-YL)decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithian-2-YL)decan-2-one involves its ability to form stable thioacetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the dithiane ring. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. Molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of stable thioacetal products .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with a six-membered ring containing two sulfur atoms.
1,3-Dithiane-2-ylidene: A derivative with a double bond in the ring structure.
Uniqueness: 1-(1,3-Dithian-2-YL)decan-2-one is unique due to its specific substitution pattern on the dithiane ring, which imparts distinct reactivity and stability compared to other dithiane derivatives. Its ability to form stable thioacetal linkages makes it particularly valuable in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
116149-47-4 |
|---|---|
Molekularformel |
C14H26OS2 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-(1,3-dithian-2-yl)decan-2-one |
InChI |
InChI=1S/C14H26OS2/c1-2-3-4-5-6-7-9-13(15)12-14-16-10-8-11-17-14/h14H,2-12H2,1H3 |
InChI-Schlüssel |
IXDMBMVZGOIOIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CC1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


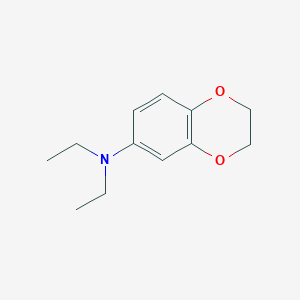

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
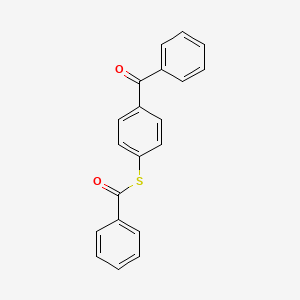

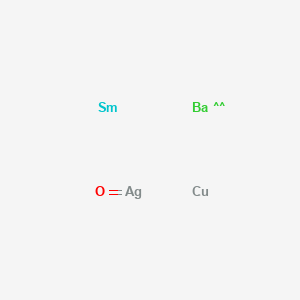
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
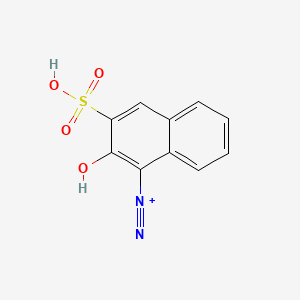

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
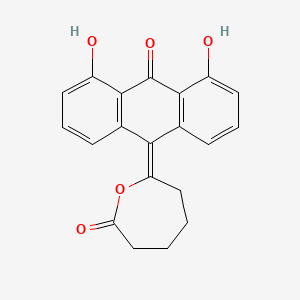

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
